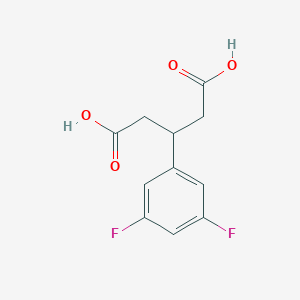

3-(3,5-Difluorophenyl)pentanedioic acid

Descripción general

Descripción

Métodos De Preparación

The synthesis of 3-(3,5-Difluorophenyl)pentanedioic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions

Análisis De Reacciones Químicas

3-(3,5-Difluorophenyl)pentanedioic acid undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Aplicaciones Científicas De Investigación

3-(3,5-Difluorophenyl)pentanedioic acid has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 3-(3,5-Difluorophenyl)pentanedioic acid involves its interaction with specific molecular targets and pathways In biological systems, it may interact with enzymes and proteins, affecting their activity and function

Comparación Con Compuestos Similares

3-(3,5-Difluorophenyl)pentanedioic acid can be compared with other similar compounds, such as:

3-(3,5-Dichlorophenyl)pentanedioic acid: This compound has chlorine atoms instead of fluorine atoms, which may affect its reactivity and biological activity.

3-(3,5-Dimethylphenyl)pentanedioic acid: This compound has methyl groups instead of fluorine atoms, which may affect its steric properties and interactions with other molecules.

The uniqueness of this compound lies in its specific substitution pattern and the presence of fluorine atoms, which can influence its chemical and biological properties.

Actividad Biológica

3-(3,5-Difluorophenyl)pentanedioic acid is a compound of growing interest in medicinal chemistry due to its notable biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

- Chemical Formula : C₁₁H₁₀F₂O₄

- Molecular Weight : 244.19 g/mol

- Structure : The compound features a pentanedioic acid backbone with a difluorophenyl group that enhances its biological activity and solubility.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor in various enzymatic pathways. Its difluorophenyl group is believed to enhance binding affinity to target proteins, making it a candidate for drug development. Preliminary studies suggest it may have potential as an anti-inflammatory and anticancer agent due to its ability to modulate specific biochemical pathways .

The mechanism of action involves the inhibition of key enzymes that are crucial for cellular processes. For instance, it has been observed to inhibit dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis and repair, thereby affecting cell proliferation in cancerous tissues .

In Vitro Studies

In vitro studies have demonstrated the compound's cytotoxic effects on various cancer cell lines. The following table summarizes the cytotoxicity results against different cell lines:

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| HeLa | <1 | Highly cytotoxic |

| A549 | 2.5 | Moderate cytotoxicity |

| HepG2 | 5 | Moderate cytotoxicity |

| MRC-5 | >50 | Low cytotoxicity |

These results indicate that this compound selectively targets cancer cells while showing less effect on normal cells .

Binding Affinity Studies

Binding affinity studies using techniques such as surface plasmon resonance have shown that the compound interacts strongly with specific proteins involved in inflammatory responses and cancer pathways. This interaction is crucial for understanding its therapeutic potential .

Case Studies

- Anti-Cancer Activity : A study evaluating the effects of this compound on HeLa cells reported a significant reduction in cell viability at concentrations below 1 µM. This suggests its potential use as a chemotherapeutic agent .

- Anti-Inflammatory Effects : Another investigation focused on the compound's ability to modulate inflammatory pathways revealed that it effectively reduced pro-inflammatory cytokine levels in vitro, indicating potential for treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To highlight the unique properties of this compound, a comparative analysis with structurally similar compounds is presented below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,4-Diacetyl-3-(3,5-difluoro-phenyl)-pentanedioic acid diethyl ester | Contains acetyl groups | Used in synthesizing drugs and fragrances |

| 3-(2,4-Dichlorophenyl)pentanedioic acid | Chlorine substitutions instead of fluorine | Different electronic properties affecting reactivity |

| 4-(Trifluoromethyl)benzoic acid | Trifluoromethyl group instead of difluorophenyl | Known for distinct biological activity |

The difluoro substitution pattern in this compound enhances its solubility and biological activity compared to other similar compounds .

Propiedades

IUPAC Name |

3-(3,5-difluorophenyl)pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2O4/c12-8-1-6(2-9(13)5-8)7(3-10(14)15)4-11(16)17/h1-2,5,7H,3-4H2,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZKCORFMJMYJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30579219 | |

| Record name | 3-(3,5-Difluorophenyl)pentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30579219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162549-35-1 | |

| Record name | 3-(3,5-Difluorophenyl)pentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30579219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.